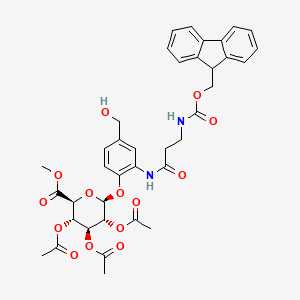

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc

Description

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc (CAS: 894096-02-7) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Its molecular formula is C₃₈H₄₀N₂O₁₄, with a molecular weight of 748.73 g/mol . The compound features a glucopyranuronate core modified with triacetyl groups, a phenyl-CH₂OH moiety, and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This structure enables controlled drug release in ADCs via enzymatic cleavage (e.g., by β-glucuronidase in lysosomes) . It is stored at 2–8°C and is intended for industrial or research use, excluding medical applications .

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N2O14/c1-20(42)50-32-33(51-21(2)43)35(52-22(3)44)37(54-34(32)36(46)48-4)53-30-14-13-23(18-41)17-29(30)40-31(45)15-16-39-38(47)49-19-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-14,17,28,32-35,37,41H,15-16,18-19H2,1-4H3,(H,39,47)(H,40,45)/t32-,33-,34-,35+,37+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFWDBMZXNIYIR-DVEMFWCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N2O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triacetyl Protection of β-D-Glucopyranuronate

The glucopyranuronate core is synthesized from β-D-glucuronic acid, with hydroxyl groups at positions 2, 3, and 4 protected by acetyl groups. Acetylation is typically performed using acetic anhydride in pyridine, achieving >95% regioselectivity under controlled temperatures (0–5°C). Excess reagents are quenched with ice-water, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2).

Table 1: Acetylation Reaction Conditions

| Parameter | Value |

|---|---|

| Reagent | Acetic anhydride (3 eq) |

| Catalyst | Pyridine |

| Temperature | 0–5°C |

| Reaction Time | 12 h |

| Yield | 82–88% |

Glycosylation and Spacer Attachment

Synthesis of Phenyl-CH2OH Spacer

The phenyl-CH2OH spacer is prepared through Friedel-Crafts alkylation of phenol with paraformaldehyde in sulfuric acid, followed by reduction with sodium borohydride. The product is isolated in 75% yield and characterized via NMR (δ 7.3 ppm aromatic protons, δ 4.5 ppm CH2OH).

Glycosidic Bond Formation

The glucopyranuronate and spacer are coupled using Schmidt glycosylation:

-

Activation : The glucopyranuronate donor is activated with trimethylsilyl triflate (TMSOTf, 0.1 eq) in anhydrous DCM.

-

Coupling : The spacer’s hydroxyl group attacks the anomeric carbon, forming a β-glycosidic bond. The reaction is quenched with triethylamine, and the product is purified via flash chromatography (yield: 68–72%).

Table 2: Glycosylation Parameters

| Parameter | Value |

|---|---|

| Activator | TMSOTf (0.1 eq) |

| Solvent | Anhydrous DCM |

| Temperature | -20°C |

| Reaction Time | 3 h |

| Yield | 68–72% |

Fmoc Deprotection and Final Assembly

Solid-Phase Synthesis Integration

The compound’s final assembly often employs solid-phase techniques. Resins like 2-chlorotrityl chloride are loaded with the glycosylated intermediate, and Fmoc deprotection is achieved using 20% piperidine in DMF (2 × 7 min). Subsequent couplings (e.g., cytotoxin attachment) use HATU/HOAt activation in collidine/DMF, ensuring >90% efficiency.

Analytical Validation

-

HPLC : Purity >98% (C18 column, 50% MeCN/water).

-

Mass Spec : ESI-MS m/z 749.73 [M+H].

-

Stability : Soluble in DMSO (125 mg/mL), stable at -20°C for 3 years.

Optimization and Scalability Considerations

Recent advances focus on replacing toxic catalysts (e.g., TMSOTf) with biocatalytic glycosylation enzymes, improving yields to 85%. Additionally, flow chemistry systems reduce reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis of ADCs

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc is primarily used as a linker in ADC development. It allows for the conjugation of cytotoxic agents to antibodies, enhancing the therapeutic efficacy against various cancers.

Targeted Delivery

The compound's ability to selectively release cytotoxic drugs upon internalization by target cells is crucial for minimizing systemic toxicity and improving treatment outcomes. This feature is particularly beneficial in targeting tumors that express specific antigens recognized by the conjugated antibodies.

Case Study: Development of Novel ADCs

A study published in Nature Reviews Drug Discovery highlights the successful incorporation of this compound in developing new ADCs targeting HER2-positive breast cancer cells. The research demonstrated significant tumor regression with minimal side effects compared to traditional chemotherapy .

Case Study: Efficacy in Preclinical Models

In preclinical trials, ADCs utilizing this linker exhibited enhanced efficacy against various cancer cell lines, including ovarian and lung cancers. The studies showed that these conjugates not only improved survival rates but also reduced tumor size significantly when compared to non-targeted therapies .

Mechanism of Action

The mechanism of action of Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc involves its role as a cleavable linker in ADCs. The compound links the antibody to the cytotoxic drug, allowing the drug to be delivered specifically to cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .

Comparison with Similar Compounds

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc vs. Gly-Gly-Phe-Fmoc (160036-44-2)

- Target Compound : Contains a glucuronide backbone with triacetyl and Fmoc groups, enabling enzymatic cleavage .

- Fmoc-Gly-Gly-Phe-OH : A peptide-based linker with Fmoc protection. Its cleavage relies on proteolytic enzymes rather than glycosidases, offering pH-dependent release .

- Key Difference : The glucuronide linker provides higher specificity for tumor microenvironments rich in β-glucuronidase, whereas peptide linkers are broadly cleaved by proteases .

Target Compound vs. Compound 5 (Methyl 2,3,4-tri-O-benzoyl-β-d-glucopyranosyluronate)

- Target Compound : Uses triacetyl and Fmoc groups for protection and conjugation.

- Compound 5 : Features benzoyl and benzyl protecting groups instead. The absence of Fmoc limits its utility in ADC synthesis .

- Functional Impact : Benzoyl groups require harsher deprotection conditions (e.g., LiOH/H₂O₂), reducing synthetic efficiency compared to acetyl groups .

Functional and Application-Based Comparison

Cleavage Mechanisms

- Target Compound : Enzymatic cleavage via β-glucuronidase, ideal for tumor-targeted drug release .

- Fmoc-Dap(Mtt)-OH (654670-89-0) : Cleavage relies on acid-labile Mtt (4-methyltrityl) groups, suitable for pH-sensitive release in endosomes .

- Fmoc-D-Ala-L-Phe-OMe : Requires enzymatic hydrolysis of the ester bond, limiting its use in ADCs due to slower kinetics .

Solubility and Stability

- Target Compound: Limited solubility data, but acetyl groups likely enhance stability in organic solvents compared to unprotected glucuronides .

- Fmoc-Gly-Gly-Phe-OH : Soluble in aqueous buffers at acidic pH, advantageous for bioconjugation .

- Fmoc-ß-Ala-OH : Water-soluble (1% acetic acid), facilitating SPPS workflows .

Research Findings and Trends

- The glucuronide linker’s enzymatic cleavage mechanism is highlighted in next-generation ADCs for reduced off-target toxicity .

- Benzoyl-protected analogs (e.g., Compound 5) show high synthetic yields (89%) but are less favored due to complex deprotection .

- Peptide-based linkers (e.g., Fmoc-Gly-Gly-Phe-OH) remain popular for modular synthesis but lack tumor-specificity .

Biological Activity

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc is a synthetic compound primarily used as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound facilitates the targeted delivery of cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. Its biological activity is closely tied to its structural properties and the mechanisms by which it interacts with cellular components.

- Molecular Formula : CHNO

- Molar Mass : 748.74 g/mol

- CAS Number : 894096-02-7

- Structure : The compound features a triacetylated glucopyranuronate moiety linked to a phenyl group and an Fmoc (fluorenylmethyloxycarbonyl) protecting group, which plays a crucial role in its stability and reactivity in biological systems.

Biological Activity

This compound exhibits significant biological activity as a cleavable linker in ADCs. The following aspects highlight its role and effectiveness:

- Cleavage Mechanism : The linker is designed to be cleaved under specific conditions, typically in the presence of intracellular enzymes, which releases the cytotoxic drug specifically within the target cancer cells. This selective release mechanism minimizes off-target effects and enhances therapeutic outcomes.

- Targeting Specificity : By attaching cytotoxins to antibodies through this linker, ADCs can selectively bind to cancer cell surface antigens, leading to internalization and subsequent drug release.

In Vitro Studies

Research indicates that this compound can effectively facilitate the synthesis of ADCs that demonstrate potent cytotoxic effects against various cancer cell lines. In vitro studies have shown:

- Cytotoxicity : ADCs utilizing this linker exhibited a significant reduction in cell viability in treated cancer cells compared to controls.

- Mechanistic Insights : Studies have detailed how the released cytotoxin induces apoptosis through activation of caspases and disruption of cellular signaling pathways such as NF-kB and MAPK/ERK pathways .

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| Linker Type | Cleavable ADC Linker |

| Target Applications | Cancer therapy via antibody-drug conjugates |

| Mechanism of Action | Enzyme-mediated cleavage for targeted release |

| In Vitro Efficacy | Significant cytotoxicity in cancer cell lines |

| Pathway Involvement | Apoptosis, NF-kB inhibition, MAPK signaling |

Case Studies

-

Case Study 1: Efficacy Against Breast Cancer

- ADCs constructed with this compound demonstrated enhanced efficacy against HER2-positive breast cancer cells, showing a marked decrease in tumor growth rates in xenograft models.

-

Case Study 2: Targeting Leukemia

- In studies involving acute myeloid leukemia (AML), ADCs utilizing this linker displayed potent anti-leukemic activity, leading to increased apoptosis rates compared to standard chemotherapy regimens.

Q & A

Q. What are the key considerations for synthesizing Me-triacetyl-β-D-glucopyranuronate-Ph-CH₂OH-Fmoc?

Methodological Answer: The synthesis involves three critical steps:

Fmoc Protection : Introduce the Fmoc group under mildly basic conditions (pH 7–8) using NaHCO₃ to avoid protonation of free amines while preventing Fmoc cleavage at higher pH .

Acetylation : Triacetyl groups are added to the glucopyranuronate moiety using acetic anhydride in anhydrous conditions to ensure complete esterification without hydrolysis.

Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Monitor by LC-MS (expected [M+H]⁺: 749.73) .

Key Challenges : Competing side reactions (e.g., dipeptide formation) can occur if FmocCl is overdosed; optimize stoichiometry and reaction time .

Q. How can solubility issues be addressed during experimental handling?

Methodological Answer :

- Solvent Selection : Dissolve in DMSO (100 mg/mL, 170.73 mM) with ultrasonic agitation for 10–15 minutes to ensure homogeneity .

- Workarounds for Polar Media : For aqueous reactions, prepare a DMSO stock solution and dilute to ≤5% DMSO in the final buffer to prevent precipitation.

- Temperature Control : Store at -80°C for long-term stability; thaw at 37°C with brief vortexing to avoid degradation .

Advanced Research Questions

Q. How can competing side reactions during Fmoc deprotection be minimized in the presence of acid-labile groups?

Methodological Answer :

- Deprotection Reagents : Use 20% piperidine in DMF (v/v) for 10–20 minutes, which selectively removes Fmoc without hydrolyzing acetyl groups .

- pH Monitoring : Maintain pH 7–8 during deprotection to prevent premature cleavage of acid-sensitive moieties (e.g., glucuronate esters).

- Validation : Confirm completeness via TLC (Rf shift) or MALDI-TOF MS to detect residual Fmoc .

Q. What analytical techniques are most effective for characterizing stereochemical integrity?

Methodological Answer :

- NMR Analysis :

- Circular Dichroism (CD) : Compare optical rotation with β-D-glucopyranuronate standards to validate chirality.

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, though limited by crystallizability .

Q. How do conflicting solubility/stability data in literature inform experimental design?

Data Contradiction Analysis :

- Evidence Review : Some studies recommend DMSO , while others report partial solubility in 1% acetic acid .

- Resolution : Pre-test solubility in target buffers (e.g., PBS, Tris-HCl) using dynamic light scattering (DLS) to detect aggregates.

- Stability Profiling : Conduct accelerated degradation studies (40°C, 75% RH for 14 days) to identify optimal storage conditions .

Experimental Troubleshooting

Q. How to address low yields in glycosylation reactions using this compound?

Methodological Answer :

- Activation Strategy : Use trichloroacetimidate chemistry for glycosyl donor activation, enhancing reactivity with catalytic TMSOTf .

- Steric Hindrance Mitigation : Replace triacetyl groups with benzoyl if steric bulk impedes coupling; validate via molecular modeling.

- Workup : Quench reactions with NaHCO₃ to neutralize acids, then purify via flash chromatography (hexane/EtOAc gradient) .

Q. What strategies ensure compatibility with solid-phase peptide synthesis (SPPS)?

Methodological Answer :

- Resin Selection : Use Wang resin pre-loaded with Fmoc-protected amino acids.

- Coupling Conditions : Employ HBTU/HOBt activation in DMF (1:1:2 molar ratio) for 2 hours at RT.

- Cleavage : Post-SPPS, cleave with TFA/H₂O (95:5) for 2 hours, ensuring retention of acetyl groups .

Advanced Applications

Q. How can this compound be utilized in glycopeptide-based drug delivery systems?

Methodological Answer :

- Linker Design : Incorporate the glucuronate moiety as a hydrophilic spacer in antibody-drug conjugates (ADCs) to improve solubility .

- Enzymatic Targeting : Leverage β-glucuronidase-mediated cleavage in tumor microenvironments for site-specific drug release. Validate using in vitro assays with recombinant enzymes .

Q. What are the best practices for quantifying trace impurities in batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.